molecular formula C11H16N2O3S B5338321 N-{4-[(ethylsulfonyl)amino]phenyl}-N-methylacetamide

N-{4-[(ethylsulfonyl)amino]phenyl}-N-methylacetamide

Cat. No.: B5338321
M. Wt: 256.32 g/mol
InChI Key: KBLREPBEDXXCBS-UHFFFAOYSA-N
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Description

N-{4-[(ethylsulfonyl)amino]phenyl}-N-methylacetamide is an organic compound with the molecular formula C10H14N2O3S It is characterized by the presence of an ethylsulfonyl group attached to an amino-substituted phenyl ring, which is further connected to a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(ethylsulfonyl)amino]phenyl}-N-methylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitroaniline, ethylsulfonyl chloride, and acetic anhydride.

    Nitration: The 4-nitroaniline undergoes nitration to introduce the nitro group onto the phenyl ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The amino group is sulfonylated with ethylsulfonyl chloride in the presence of a base such as triethylamine to form the ethylsulfonylamino derivative.

    Acetylation: Finally, the ethylsulfonylamino derivative is acetylated with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ethylsulfonyl)amino]phenyl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar solvents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(ethylsulfonyl)amino]phenyl}-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(ethylsulfonyl)amino]phenyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group is known to enhance the compound’s ability to interact with biological macromolecules, such as proteins and enzymes. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(methylsulfonyl)amino]phenyl}-N-methylacetamide
  • N-{4-[(propylsulfonyl)amino]phenyl}-N-methylacetamide
  • N-{4-[(butylsulfonyl)amino]phenyl}-N-methylacetamide

Uniqueness

N-{4-[(ethylsulfonyl)amino]phenyl}-N-methylacetamide is unique due to the presence of the ethylsulfonyl group, which imparts specific chemical and biological properties. Compared to its analogs with different alkyl sulfonyl groups, the ethylsulfonyl derivative may exhibit distinct reactivity and biological activity, making it a compound of particular interest in research and industrial applications.

Properties

IUPAC Name

N-[4-(ethylsulfonylamino)phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-4-17(15,16)12-10-5-7-11(8-6-10)13(3)9(2)14/h5-8,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLREPBEDXXCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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